MeOSuc-Gly-Leu-Phe-AMC

Description

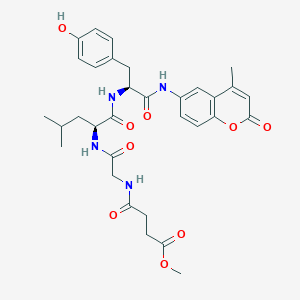

The exact mass of the compound this compound is 622.26387880 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZSVFQDICQGT-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the MeOSuc-Gly-Leu-Phe-AMC Assay for Chymotrypsin-Like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Core Principle of the Assay

The MeOSuc-Gly-Leu-Phe-AMC assay is a highly sensitive and continuous fluorometric method used to measure the enzymatic activity of proteases with chymotrypsin-like specificity. The core of this assay lies in the use of a synthetic peptide substrate, this compound, which consists of a short peptide sequence (Gly-Leu-Phe) recognized and cleaved by these proteases. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the substrate is non-fluorescent or exhibits very low fluorescence. However, upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC moiety by a chymotrypsin-like protease, the AMC molecule is released. The free AMC is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the activity of the enzyme in the sample. This allows for the precise quantification of enzyme kinetics and the screening of potential inhibitors. This assay is particularly valuable in drug discovery and biochemical research for studying enzymes like chymotrypsin and the chymotrypsin-like activity of the proteasome.

Experimental Protocol

The following provides a generalized, detailed methodology for performing the this compound assay in a 96-well plate format. This protocol should be optimized for specific enzymes and experimental conditions.

Materials:

-

This compound substrate

-

Enzyme source (e.g., purified chymotrypsin, cell lysate)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5, containing CaCl2 if required for enzyme stability)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence assays)

-

Fluorometric microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)

-

Positive control (e.g., purified chymotrypsin)

-

Negative control (assay buffer without enzyme)

-

Inhibitor (optional, for screening purposes)

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is often around the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Enzyme Solution: Prepare a solution of the enzyme in cold assay buffer to the desired concentration. The concentration should be sufficient to provide a linear rate of fluorescence increase over the desired time course.

-

Standard Curve (Optional but Recommended): Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Assay Execution:

-

Add the appropriate volume of assay buffer to each well of the 96-well plate.

-

Add the enzyme solution to the appropriate wells. For negative controls, add an equal volume of assay buffer.

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.

-

Initiate the reaction by adding the working substrate solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.

-

Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

For each sample, plot the fluorescence intensity (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).

-

If a standard curve was prepared, convert the V₀ from RFU/min to pmol/min of AMC produced.

-

Enzyme activity can be expressed as the rate of substrate hydrolysis per unit of enzyme concentration or per microgram of total protein in a cell lysate.

-

For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.

-

Quantitative Data

While specific kinetic constants can vary depending on the enzyme source, buffer conditions, and temperature, the following table summarizes typical quantitative parameters for chymotrypsin-like proteases with fluorogenic peptide substrates. It is important to note that experimentally determined values for the specific enzyme and conditions of interest are always recommended for the most accurate results.

| Parameter | Typical Value Range | Description |

| Substrate Concentration | 10 - 100 µM | The concentration of this compound used in the assay. Often near the Km value. |

| Excitation Wavelength (λex) | 360 - 380 nm | The wavelength of light used to excite the fluorescent reporter group (AMC). |

| Emission Wavelength (λem) | 440 - 460 nm | The wavelength of light emitted by the fluorescent reporter group (AMC) upon excitation. |

| Michaelis Constant (Km) | Varies | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This is enzyme-specific. |

| Catalytic Constant (kcat) | Varies | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. This is enzyme-specific. |

Signaling Pathways and Applications

The this compound assay is not directly used to elucidate entire signaling pathways but rather to measure the activity of a key component within them, the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in:

-

Cell Cycle Control: Degradation of cyclins and other cell cycle regulators.

-

Apoptosis: Regulation of pro- and anti-apoptotic proteins.

-

Signal Transduction: Degradation of signaling molecules to terminate a signal.

-

Immune Response: Processing of antigens for presentation on MHC class I molecules.

-

Protein Quality Control: Elimination of misfolded or damaged proteins.

By measuring the chymotrypsin-like activity of the proteasome, researchers can gain insights into the overall function of this pathway and how it is affected by various stimuli, diseases (such as cancer and neurodegenerative disorders), or therapeutic interventions.

MeOSuc-Gly-Leu-Phe-AMC: An In-depth Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Methoxycarbonyl-succinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), is a valuable tool in the study of proteolytic enzymes. Its specific peptide sequence is designed to be recognized and cleaved by proteases with chymotrypsin-like activity, leading to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. This property allows for the sensitive and continuous monitoring of enzyme activity, making it a staple in academic research and high-throughput screening for drug discovery.[1] This guide provides a comprehensive overview of the substrate's specificity, detailed experimental protocols, and the underlying biochemical principles.

Core Principles of Detection

The utility of this compound in protease assays is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the AMC moiety is internally quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine residue and the AMC group, the fluorophore is liberated. This unquenching results in a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of the active enzyme.

The cleavage of the substrate and subsequent release of AMC can be monitored using a fluorometer or a fluorescence microplate reader with excitation typically in the range of 360-380 nm and emission detection between 440-460 nm.

Enzyme Specificity

The peptide sequence, Gly-Leu-Phe, is a key determinant of the substrate's specificity. The presence of a large hydrophobic residue (Phenylalanine) at the P1 position (the amino acid immediately preceding the cleavage site) makes it an excellent substrate for proteases that exhibit a preference for such residues in their binding pockets.

Chymotrypsin and Chymotrypsin-like Proteases

Chymotrypsin, a serine protease found in the digestive system, is the archetypal enzyme that demonstrates a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. The Gly-Leu-Phe sequence of this substrate mimics a natural recognition site for chymotrypsin, making it a highly efficient substrate for this class of enzymes.

The Proteasome

The 20S proteasome is a large, multi-catalytic protease complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells. It possesses several distinct catalytic activities, one of which is the chymotrypsin-like activity associated with its β5 subunit. This compound is widely recognized as a substrate for the chymotrypsin-like activity of the proteasome.[2]

Cathepsins

Based on the available literature, there is no direct evidence to suggest that this compound is a specific or efficient substrate for cathepsins. Cathepsins are a diverse group of proteases, primarily found in lysosomes, with varied substrate specificities that are generally distinct from that of chymotrypsin.

Quantitative Data on Substrate Specificity

While this compound is widely used, specific kinetic parameters (Km and kcat) for its cleavage by various enzymes are not consistently reported in publicly available literature. To provide a comparative context, the following table includes kinetic data for analogous fluorogenic substrates with similar P1 phenylalanine residues, which are commonly used to assay chymotrypsin activity. It is important to note that these values are for different peptide sequences and should be considered as a reference for the expected range of kinetic constants.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 10⁵ |

| α-Chymotrypsin | Glt-Ala-Ala-Phe-AMC | N/A | N/A | N/A |

| Proteasome (20S) | Suc-Leu-Leu-Val-Tyr-AMC | N/A | N/A | N/A |

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for use with purified enzymes or complex biological samples such as cell lysates.

General Protease Assay Protocol (Purified Enzyme)

Materials:

-

Purified protease of interest (e.g., bovine α-chymotrypsin)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO) for substrate solubilization

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM. For kinetic studies, a range of concentrations bracketing the expected Km value should be used.

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified protease in an appropriate buffer (refer to the manufacturer's instructions).

-

Dilute the enzyme stock solution in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration will depend on its activity and should be determined to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the components in the following order:

-

Assay Buffer to bring the final volume to 200 µL.

-

Enzyme solution.

-

-

Include appropriate controls:

-

No-enzyme control: Assay Buffer and substrate working solution.

-

No-substrate control: Assay Buffer and enzyme solution.

-

Inhibitor control (optional): Assay Buffer, enzyme solution, and a known inhibitor of the protease.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-warmed to the desired assay temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax if the enzyme concentration is known.

-

Proteasome Activity Assay in Cell Lysates

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding those that target the proteasome)

-

This compound substrate

-

Proteasome-specific inhibitor (e.g., MG132) for control experiments

-

Bradford or BCA protein assay reagents

-

Other reagents and equipment as listed in the general protocol.

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.

-

-

Assay Setup:

-

In a 96-well microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

For inhibitor controls, pre-incubate a set of wells with a proteasome-specific inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

-

Bring the volume of each well to the desired final volume with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Follow steps 4 and 5 of the "General Protease Assay Protocol" to initiate the reaction with the substrate and measure fluorescence.

-

-

Data Analysis:

-

The proteasome-specific activity is determined by subtracting the fluorescence signal from the inhibitor-treated wells from the signal of the untreated wells.

-

Visualizations

Experimental Workflow for Protease Activity Assay

Caption: A generalized workflow for a protease activity assay.

Substrate Cleavage and Fluorescence Generation Pathway

Caption: The enzymatic cleavage of the substrate releases fluorescent AMC.

Logical Relationship of Substrate Specificity

References

A Technical Guide to MeOSuc-Gly-Leu-Phe-AMC for the Assay of Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate, Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), for the sensitive and continuous kinetic measurement of chymotrypsin-like proteolytic activity.

Introduction

This compound is a synthetic peptide substrate designed for the specific and sensitive detection of chymotrypsin and chymotrypsin-like enzymes.[1] These serine proteases play crucial roles in digestion, cellular signaling, and disease pathogenesis, making them important targets for research and drug development. The substrate consists of a four-amino-acid peptide sequence (Gly-Leu-Phe) that is recognized and cleaved by chymotrypsin at the C-terminal side of the phenylalanine residue. This peptide is coupled to a fluorophore, 7-Amino-4-methylcoumarin (AMC), which remains in a quenched state until enzymatic cleavage releases it, resulting in a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for real-time monitoring of enzyme kinetics.

Principle of the Assay

The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the proximity of the peptide to the AMC moiety quenches its fluorescence. Upon hydrolysis of the amide bond between phenylalanine and AMC by a chymotrypsin-like enzyme, the free AMC is liberated. The free AMC, when excited by light at the appropriate wavelength, emits a fluorescent signal that is directly proportional to the amount of substrate cleaved and, therefore, to the enzymatic activity.

The reaction can be summarized as follows:

This compound (non-fluorescent) + Chymotrypsin → MeOSuc-Gly-Leu-Phe + AMC (fluorescent)

Quantitative Data

| Parameter | Value/Range | Source |

| Substrate Properties | ||

| Molecular Formula | C32H38N4O8 | [1] |

| Molecular Weight | 606.68 g/mol | [1] |

| Purity | ≥98% | Inferred from supplier data |

| Solubility | Soluble in DMSO | Inferred from similar compounds |

| Assay Parameters | ||

| Excitation Wavelength (λex) | 360 - 380 nm | Inferred from AMC properties |

| Emission Wavelength (λem) | 440 - 460 nm | Inferred from AMC properties |

| Recommended Substrate Concentration | 10 - 100 µM | Inferred from similar assays |

| Typical Enzyme Concentration | To be determined empirically | |

| Assay Buffer pH | 7.5 - 8.5 | Inferred from chymotrypsin optimum pH |

| Incubation Temperature | 25 - 37 °C | Inferred from chymotrypsin activity range |

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay in a 96-well plate format. It is recommended to optimize the conditions for your specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Substrate Working Solution (2X): Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).

-

Enzyme Solution: Prepare a dilution of chymotrypsin in Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

Assay Procedure

-

Prepare the 96-well plate:

-

Add 50 µL of Assay Buffer to each well.

-

Add 50 µL of the appropriate AMC standard dilutions to the standard curve wells.

-

Add 50 µL of the enzyme solution to the sample wells.

-

Include a "no enzyme" control well containing 100 µL of Assay Buffer.

-

Include a "substrate only" control well containing 50 µL of Assay Buffer and 50 µL of the 2X Substrate Working Solution.

-

-

Initiate the reaction:

-

Add 50 µL of the 2X Substrate Working Solution to the sample and "no enzyme" control wells to start the reaction. The total volume in each well should be 100 µL.

-

-

Measure fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Record readings every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis

-

Plot the AMC standard curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear equation of the curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.

-

Calculate the rate of reaction: For each enzyme-containing well, determine the rate of increase in fluorescence over time (ΔFU/min) from the linear portion of the kinetic curve.

-

Convert fluorescence units to moles of AMC: Use the slope of the AMC standard curve to convert the rate of reaction from ΔFU/min to moles of AMC produced per minute.

-

Calculate enzyme activity: The chymotrypsin activity can be expressed in terms of the amount of substrate hydrolyzed per unit time per amount of enzyme.

Visualizations

Enzymatic Reaction Workflow

Caption: Enzymatic cleavage of this compound.

Experimental Workflow for Chymotrypsin Activity Assay

References

MeOSuc-Gly-Leu-Phe-AMC: A Comprehensive Technical Guide for Proteasome Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorogenic proteasome substrate, MeOSuc-Gly-Leu-Phe-AMC. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this tool in the study of proteasome activity and the discovery of novel therapeutic agents. This document outlines the substrate's core properties, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of its application.

Core Properties and Data Presentation

This compound is a synthetic peptide substrate designed to specifically measure the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasomes. The peptide sequence, Gly-Leu-Phe, is recognized and cleaved by the β5 subunit of the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.

While specific kinetic parameters (Km and Vmax) for this compound are not widely published, the properties of the closely related and commonly used chymotrypsin-like substrate, Suc-LLVY-AMC, provide a valuable reference point for experimental design.

Table 1: Properties of this compound

| Property | Value |

| Full Name | Methoxycarbonyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin |

| Target Enzyme | 20S and 26S Proteasome |

| Specific Activity | Chymotrypsin-like (β5 subunit) |

| Detection Method | Fluorometric |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 440-460 nm |

| Solubility | Soluble in DMSO |

Table 2: Comparative Properties of Suc-LLVY-AMC

| Property | Value |

| Full Name | Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin |

| Target Enzyme | 20S and 26S Proteasome |

| Specific Activity | Chymotrypsin-like (β5 subunit) |

| Working Concentration | 50-200 µM[1] |

| Excitation Wavelength | 380 nm[1] |

| Emission Wavelength | 460 nm[1] |

| Solubility | Soluble in DMSO[1] |

Experimental Protocols

The following is a detailed methodology for a standard proteasome activity assay using a fluorogenic substrate like this compound. This protocol is adaptable for use with purified proteasomes, as well as cell and tissue lysates.

Materials and Reagents

-

This compound substrate

-

Purified 20S or 26S proteasome, or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

-

Proteasome Inhibitor (e.g., MG-132)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).

-

Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132) in DMSO.

-

Prepare the proteasome sample (purified enzyme or lysate) at the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: Proteasome sample and Assay Buffer.

-

Inhibitor control wells: Proteasome sample, proteasome inhibitor (to a final concentration that ensures complete inhibition, e.g., 20 µM MG-132), and Assay Buffer.

-

Blank wells: Assay Buffer only.

-

-

The total volume in each well should be consistent (e.g., 100 µL).

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence signal of the blank wells from all other readings.

-

The proteasome-specific activity is determined by subtracting the signal from the inhibitor control wells from the signal of the sample wells.

-

The rate of AMC release can be calculated from the linear portion of the kinetic curve and converted to enzymatic activity using a standard curve generated with free AMC.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic cleavage of this compound by the proteasome.

References

The Core Mechanism of MeOSuc-Gly-Leu-Phe-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC, tailored for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, presents available quantitative data, and offers detailed experimental protocols for its application in assessing chymotrypsin-like protease activity.

Core Principle: Fluorogenic Detection of Protease Activity

This compound is a synthetic peptide substrate designed to detect the activity of chymotrypsin-like proteases, including the chymotrypsin-like activity of the proteasome. The core of its mechanism lies in the principle of fluorescence resonance energy transfer (FRET). The peptide sequence, Gly-Leu-Phe, is specifically recognized and cleaved by enzymes with chymotrypsin-like specificity. This peptide is chemically linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).

In its intact, uncleaved state, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine (Phe) residue and the AMC molecule, the fluorophore is released. This unquenching of AMC results in a significant and measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the chymotrypsin-like protease in the sample.

The methoxysuccinyl (MeOSuc) group at the N-terminus serves to block the N-terminal amino group of the peptide, preventing non-specific degradation by aminopeptidases and ensuring that the cleavage is specific to the internal peptide bond targeted by chymotrypsin-like enzymes.

Enzymatic Cleavage Signaling Pathway

The enzymatic reaction can be visualized as a single-step signaling pathway. The enzyme, a chymotrypsin-like protease, acts on the substrate, this compound, leading to the release of the fluorescent product, AMC.

An In-depth Technical Guide to Fluorogenic Peptide Substrates for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, proteases represent a pivotal class of enzymes. Their function as precise molecular scissors, cleaving peptide bonds to regulate a vast array of physiological and pathological processes, makes them compelling targets for therapeutic intervention. Understanding and quantifying protease activity is paramount, and among the most sensitive and widely adopted tools for this purpose are fluorogenic protease substrates. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful reagents.

Core Principles: The "Turn-On" Fluorescence Mechanism

Fluorogenic protease substrates are synthetic peptides engineered to be non-fluorescent or exhibit minimal fluorescence in their intact state. Upon enzymatic cleavage by a specific protease, a fluorophore is released or dequenched, leading to a significant and measurable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive readout of enzymatic activity in real-time. The design of these substrates primarily revolves around two fundamental principles:

-

Förster Resonance Energy Transfer (FRET): In this design, the peptide substrate is dual-labeled with a fluorophore (donor) and a quencher molecule. When the substrate is intact, the close proximity of the quencher suppresses the fluorescence of the fluorophore through FRET. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and resulting in a substantial increase in fluorescence emission.[1][2]

-

Direct Fluorophore Release: This more direct approach involves attaching a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), to the peptide substrate. The fluorescence of these groups is quenched when they are part of the peptide. Enzymatic cleavage liberates the free fluorophore, which is highly fluorescent.[3][4]

Key Fluorogenic Moieties

The choice of the fluorophore is a critical determinant of assay sensitivity and suitability for different applications. Key characteristics to consider include quantum yield, excitation and emission wavelengths, and susceptibility to environmental factors.

| Fluorophore/Quencher Pair | Excitation (nm) | Emission (nm) | Notes |

| AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, but can be susceptible to background fluorescence from biological samples in the UV range.[1] |

| ACC (7-amino-4-carbamoylmethylcoumarin) | 325-350 | 400-450 | Offers an approximately 3-fold higher quantum yield than AMC, allowing for lower enzyme and substrate concentrations.[5] |

| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted excitation and emission compared to AMC, which helps to reduce background interference.[1] |

| Rhodamine 110 (R110) | ~498 | ~521 | Highly sensitive fluorophore with excitation and emission in the visible spectrum, minimizing autofluorescence. Often used in a bis-amide configuration where two peptide chains are attached.[4][6] |

| EDANS/Dabcyl | ~340 | ~490 | A common FRET pair where EDANS is the fluorophore and Dabcyl is the quencher.[1] |

| Mca/Dnp | ~325 | ~393 | Another frequently used FRET pair, with Mca ( (7-Methoxycoumarin-4-yl)acetyl) as the donor and Dnp (2,4-Dinitrophenyl) as the acceptor.[7] |

Quantitative Data: A Comparative Look at Substrate Performance

The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.[3]

Table 1: Kinetic Constants for Caspase Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 9.8 | 1.8 | 1.8 x 10⁵ |

| Caspase-7 | Ac-DEVD-AMC | 15.1 | - | - |

| Caspase-8 | Ac-IETD-AFC | 1.2 | 0.2 | 1.7 x 10⁵ |

| Caspase-9 | Ac-LEHD-AFC | 150 | 0.03 | 2.0 x 10² |

Note: Kinetic constants can vary depending on experimental conditions such as buffer composition, pH, and temperature. Data compiled from multiple sources.

Table 2: Kinetic Constants for Matrix Metalloproteinase (MMP) Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | - | - | 1.1 x 10⁴ |

| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | - | - | 1.3 x 10⁴ |

| MMP-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | - | - | 2.18 x 10⁵ |

| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 5.6 | 0.8 | 1.4 x 10⁵ |

| MMP-12 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 1.85 x 10⁵ |

| MMP-13 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 1.2 | 1.3 | 1.1 x 10⁶ |

Note: Kinetic constants can vary depending on experimental conditions. Data compiled from multiple sources including[7][8][9].

Table 3: Kinetic Constants for Serine Protease Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ |

| Factor Xa | Boc-IEGR-AMC | 270 | 90 | 3.3 x 10⁵ |

| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ |

| Elastase | MeOSuc-AAPV-AMC | 1300 | 23 | 1.8 x 10⁴ |

| Chymotrypsin | Suc-LLVY-AMC | 25 | 32 | 1.3 x 10⁶ |

| Trypsin | Z-GPR-AMC | 250 | 1.2 | 4.8 x 10³ |

Note: Kinetic constants can vary depending on experimental conditions. Data compiled from multiple sources including[3].

Experimental Protocols

General Protease Activity Assay Protocol (AMC-Based)

This protocol provides a general framework for measuring protease activity using an AMC-based fluorogenic substrate.

Materials:

-

Purified protease of interest

-

AMC-based fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5; buffer composition should be optimized for the specific protease)

-

DMSO for dissolving the substrate

-

96-well black microplate (for fluorescence readings)

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm)

-

AMC standard for calibration curve

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AMC substrate (e.g., 10 mM) in DMSO.

-

Dilute the protease to the desired final concentration in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Km value for inhibitor screening or varied for kinetic studies.[10]

-

-

Assay Setup:

-

Add the diluted protease solution to the wells of the 96-well plate.

-

Include appropriate controls:

-

No-enzyme control (Assay Buffer + substrate) to measure background fluorescence.

-

No-substrate control (Assay Buffer + enzyme) to account for any intrinsic enzyme fluorescence.

-

-

-

Initiate Reaction:

-

To start the reaction, add the substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Protocol for Determination of Michaelis-Menten Constants (Km and kcat)

Procedure:

-

Follow the general assay protocol, but vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km) while keeping the enzyme concentration constant.

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[11]

FRET-Based Protease Assay Protocol

Materials:

-

Purified protease

-

FRET-based peptide substrate (e.g., Mca/Dnp or EDANS/Dabcyl labeled)

-

Assay Buffer (optimized for the protease)

-

96-well black microplate

-

Fluorescence microplate reader with appropriate excitation and emission filters for the specific FRET pair.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

-

Dilute the protease and substrate to their final desired concentrations in Assay Buffer.

-

-

Assay Setup:

-

Add the protease solution to the wells.

-

Include no-enzyme and no-substrate controls.

-

-

Initiate Reaction and Measure Fluorescence:

-

Add the FRET substrate to initiate the reaction.

-

Monitor the increase in donor fluorescence over time. The excitation and emission wavelengths will depend on the specific FRET pair used. For example, for an Mca-Dnp substrate, excitation is around 325 nm and emission is around 393 nm.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

-

Kinetic parameters can be determined by varying the substrate concentration as described for the AMC-based assay.

-

Rhodamine 110-Based Protease Assay Protocol

Materials:

-

Purified protease

-

Rhodamine 110-based substrate

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader (Ex: ~498 nm, Em: ~521 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the rhodamine 110 substrate in DMSO.

-

Dilute the enzyme and substrate in Assay Buffer.

-

-

Assay and Measurement:

-

The assay is performed similarly to the AMC and FRET-based assays. The increase in fluorescence is monitored over time. A key consideration for bis-amide R110 substrates is the two-step cleavage process, which can complicate kinetic analysis as the fluorescence signal is a composite of the mono-amide intermediate and the fully cleaved R110.[4]

-

-

Data Analysis:

-

Determine the initial reaction velocity and perform kinetic analysis as previously described.

-

Signaling Pathways and Experimental Workflows

Caspase Signaling Pathway in Apoptosis

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The activation of caspases occurs through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12]

Caption: The extrinsic and intrinsic pathways of caspase activation in apoptosis.

Matrix Metalloproteinase (MMP) Signaling in Tissue Remodeling

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial for physiological processes like tissue remodeling, wound healing, and angiogenesis, but also contributes to pathological conditions such as arthritis and cancer metastasis when dysregulated.[13]

Caption: MMP activation and its role in extracellular matrix remodeling.

Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors (proteases) that culminates in the formation of a fibrin clot to prevent blood loss after vessel injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge into a common pathway.[14]

Caption: The intrinsic, extrinsic, and common pathways of the blood coagulation cascade.

Experimental Workflow for High-Throughput Screening (HTS) of Protease Inhibitors

Fluorogenic assays are ideally suited for HTS of protease inhibitors due to their simplicity, sensitivity, and amenability to automation.

Caption: A typical workflow for high-throughput screening of protease inhibitors.

References

- 1. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. radiopaedia.org [radiopaedia.org]

A Technical Guide to MeOSuc-Gly-Leu-Phe-AMC: A Fluorogenic Substrate for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, Methoxycarbonyl-succinyl-glycyl-leucyl-phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC). This substrate is a valuable tool for the kinetic measurement of protease activity, particularly the chymotrypsin-like activity of the proteasome, and is widely used in biochemical research and high-throughput screening for drug discovery.

Core Molecular and Physical Properties

This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 201854-05-9 | [1] |

| Molecular Formula | C₃₂H₃₈N₄O₈ | [1] |

| Molecular Weight | 606.68 g/mol | [1] |

| Alternative Molecular Formula | C₃₂H₃₈N₄O₉ | [2] |

| Alternative Molecular Weight | 622.67 g/mol | [2] |

| Storage Conditions | 2-8 °C | [1] |

Note: Minor discrepancies in molecular formula and weight exist across suppliers. The most commonly cited values are presented first.

Mechanism of Action: Fluorogenic Protease Detection

The utility of this compound as a protease substrate lies in its fluorogenic properties. In its intact state, the AMC fluorophore is quenched and non-fluorescent. When a protease with chymotrypsin-like specificity recognizes and cleaves the peptide backbone at the C-terminal side of the phenylalanine residue, the AMC moiety is released.[3] Free AMC is highly fluorescent, and the resulting increase in fluorescence intensity can be monitored over time. This rate of fluorescence increase is directly proportional to the enzymatic activity of the protease.[3]

The following diagram illustrates the enzymatic cleavage and subsequent fluorescence of this compound.

Caption: Enzymatic cleavage of this compound releases the fluorescent AMC group.

Experimental Protocols

The following is a generalized protocol for a protease activity assay using this compound, adaptable for use with purified enzymes or cell lysates in a 96-well plate format.

I. Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM MgCl₂. The optimal buffer composition may vary depending on the specific protease.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C to prevent repeated freeze-thaw cycles.

-

Enzyme Solution: Dilute the purified protease or cell lysate containing the protease to the desired concentration in ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

(Optional) Inhibitor Solution: For inhibitor screening, dissolve test compounds in DMSO and then dilute to the final desired concentration in assay buffer. Include a vehicle control (DMSO in assay buffer).

II. Assay Procedure

-

Plate Setup: Add the components to the wells of a 96-well microplate in the following order:

-

50 µL of Assay Buffer.

-

10 µL of inhibitor solution or vehicle control.

-

20 µL of diluted enzyme solution. For a "no enzyme" control, add 20 µL of assay buffer.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows for the interaction between the enzyme and any inhibitors.

-

Reaction Initiation: To start the reaction, add 20 µL of a working solution of this compound (diluted from the stock solution in assay buffer) to each well. The final substrate concentration typically ranges from 10-100 µM.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.[4]

-

Excitation Wavelength: ~360-380 nm

-

Emission Wavelength: ~460 nm

-

III. Data Analysis

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve for each sample.

-

The protease activity is proportional to the calculated reaction velocity. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

The following diagram outlines the general workflow for a typical protease inhibition assay.

Caption: A typical workflow for measuring protease activity and inhibition.

Applications in Research and Development

This compound is a versatile tool with several key applications in the life sciences:

-

Protease Activity Measurement: It serves as a reliable substrate for quantifying the activity of specific proteases in biological samples.[1]

-

Drug Discovery: This substrate is integral to high-throughput screening campaigns to identify and characterize potential inhibitors of chymotrypsin-like proteases, which are targets for various diseases.[1]

-

Biochemical Assays: It is used to develop assays for quantifying protease levels in clinical or research samples, offering insights into disease states.[1]

-

Cell Signaling Studies: By tracking proteolytic events, this substrate aids in the investigation of cellular signaling pathways.[1]

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Amino-4-methylcoumarin (AMC)

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC), a notable member of the coumarin family of fluorophores, is a cornerstone in contemporary biomedical research and drug discovery.[1][2][3] Its intrinsic blue fluorescence, coupled with a high degree of sensitivity, makes it an indispensable tool for the development of fluorogenic assays, especially for quantifying enzyme activity.[1][2][4] The core principle of AMC-based probes lies in the modulation of its fluorescent properties upon molecular conjugation. When tethered to a substrate, such as a peptide, the fluorescence of AMC is significantly quenched.[1][2][5] Enzymatic cleavage of this conjugate liberates free AMC, leading to a substantial, measurable increase in fluorescence intensity that directly correlates with enzyme activity.[1][2][5]

This guide provides a comprehensive overview of the spectral properties of AMC, detailed methodologies for its use in experimental settings, and visual representations of its application in biochemical assays.

Photophysical Properties of AMC

AMC is characterized by its strong fluorescence in the blue region of the electromagnetic spectrum.[1][2] The precise excitation and emission maxima can be influenced by environmental factors such as the solvent. The key photophysical parameters of AMC are summarized in the table below.

| Photophysical Property | Value | Notes |

| Excitation Maximum (λex) | 341-354 nm | The exact peak can vary depending on the solvent and conjugation state.[3][5][6][7] |

| Emission Maximum (λem) | 430-445 nm | The emission peak is also sensitive to the local environment.[3][5][6][7] |

| Molar Extinction Coefficient (ε) | ~17,800-19,000 M⁻¹cm⁻¹ | Reported for AMC derivatives in ethanol.[8][9] |

| Quantum Yield (Φ) | ~0.5-0.6 | In ethanol. Aminocoumarins are generally known for high quantum yields.[8] |

| Molecular Weight | 175.18 g/mol | [7] |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of AMC solutions and the subsequent measurement of their fluorescence spectra.

1. Preparation of AMC Stock and Working Solutions

-

Stock Solution Preparation: To prepare a stock solution (typically 1-10 mM), dissolve solid 7-Amino-4-methylcoumarin in a minimal volume of an appropriate organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or absolute ethanol.[2][9] AMC exhibits good solubility in these solvents.

-

Working Solution Preparation: For fluorescence measurements, dilute the stock solution to the desired final concentration (usually in the low micromolar range) using a suitable aqueous buffer, such as phosphate-buffered saline (PBS) or a specific assay buffer.[2] It is crucial to ensure the final concentration of the organic solvent from the stock solution is low enough to not interfere with the biological assay or the spectral properties of the fluorophore.

2. Measurement of Excitation and Emission Spectra

This protocol outlines the general steps for acquiring fluorescence spectra using a fluorometer.

-

Instrumentation: A spectrofluorometer or a microplate reader with fluorescence capabilities is required.

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the expected maximum (e.g., 445 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength will reveal the optimal excitation wavelength at the peak intensity.

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to the determined optimum (e.g., 345 nm).[5]

-

Scan a range of emission wavelengths (e.g., 400-550 nm).

-

The subsequent plot of fluorescence intensity versus emission wavelength will show the emission maximum.

-

-

Instrument Settings:

-

Slit Widths: Set both excitation and emission slit widths to an appropriate value (e.g., 5-10 nm) to balance spectral resolution and signal intensity.

-

Integration Time/Scan Speed: Use a slow scan speed or an appropriate integration time to ensure a good signal-to-noise ratio.

-

Controls: Always measure the fluorescence of a buffer-only blank to subtract any background signal.

-

Visualizing AMC in Action: Workflows and Pathways

Experimental Workflow for an AMC-Based Enzyme Assay

The following diagram illustrates a typical workflow for measuring enzyme activity using an AMC-conjugated substrate.

Signaling Pathway: Caspase-3 Mediated Apoptosis Detection

AMC-based substrates are frequently used to detect the activity of key enzymes in signaling pathways, such as caspases in apoptosis. The diagram below illustrates the detection of caspase-3 activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Understanding Enzyme Kinetics with Fluorogenic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for studying enzyme kinetics using fluorogenic substrates. From the fundamental concepts of fluorescence-based assays to detailed experimental protocols and data analysis, this document serves as a core technical resource for professionals in life sciences and drug discovery.

Core Principles of Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are a powerful tool for measuring enzyme activity with high sensitivity and continuous monitoring capabilities.[1] The fundamental principle lies in the use of a substrate that is either non-fluorescent or weakly fluorescent and is enzymatically converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

There are two primary designs for fluorogenic substrates:

-

Single-Molecule Substrates: These substrates consist of a fluorophore that is chemically modified to be non-fluorescent. Upon enzymatic cleavage, the fluorophore is released in its fluorescent form. A common example is the use of coumarin derivatives, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which are conjugated to a peptide or other recognition motif.[2] Cleavage of the amide bond liberates the highly fluorescent AMC or AFC molecule.

-

Förster Resonance Energy Transfer (FRET) Substrates: FRET-based substrates incorporate a donor fluorophore and a quencher molecule on the same substrate. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission through resonance energy transfer.[1] Enzymatic cleavage separates the fluorophore and the quencher, leading to a significant increase in fluorescence.[3] This approach is widely used for studying proteases, where the cleavage of a specific peptide bond within the substrate leads to the separation of the FRET pair.[3]

Data Presentation: Quantitative Kinetic Parameters

The use of fluorogenic substrates allows for the precise determination of key enzyme kinetic parameters, including the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). These parameters are crucial for characterizing enzyme efficiency and inhibitor potency. The following tables summarize representative kinetic data for various enzyme classes with specific fluorogenic substrates.

Table 1: Kinetic Parameters for Proteases with Fluorogenic Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AFC | 9.7[2] | 1.8 x 104[2] | 1.9 x 106[2] |

| MMP-2 | Mca-PLGL-Dpa-AR-NH₂ | - | - | - |

| MMP-7 | Mca-PLGL-Dpa-AR-NH₂ | - | - | - |

| MMP-8 | Substance P | 78[4] | 6.87[4] | 8.8 x 104[4] |

| MMP-9 | Substance P | 91[4] | 0.42[4] | 4.6 x 103[4] |

| Collagenases (MMP-1, -8, -13) | Mca-KPLGL-Dpa-AR-NH₂ | - | - | Increased 2- to 9-fold vs. non-Lys substrate[5] |

| MT1-MMP (MMP-14) | Mca-KPLGL-Dpa-AR-NH₂ | - | - | Increased 3-fold vs. non-Lys substrate[5] |

Note: Some values for kcat and kcat/Km were not explicitly found in the search results in the specified units and are therefore omitted.

Table 2: Kinetic Parameters for Kinases with Fluorogenic Substrates

| Enzyme | Substrate Type | Apparent Km (ATP, µM) | Notes |

| Protein Kinase A | Peptide-based electrochemical sensor | 0.74[6] | Km for ATP was determined. |

| Protein Kinase C βII | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |

| MAPK Erk1 | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |

| MAPK Erk2 | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |

Note: Specific Km and kcat values for kinases with fluorogenic substrates are highly dependent on the specific peptide sequence and the fluorophore used. Many studies report apparent Km values for ATP, as shown above.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible kinetic data. Below are detailed methodologies for two common enzyme assays using fluorogenic substrates.

Caspase-3 Activity Assay with Ac-DEVD-AFC

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC).

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

-

Ac-DEVD-AFC substrate (1 mM stock in DMSO)[2]

-

Purified, active caspase-3 (for positive control)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm filters

Procedure:

-

Sample Preparation (Cell Lysates):

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control cell population.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cytosolic extract. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.[2]

-

Adjust the final volume in each well to 50 µL with Cell Lysis Buffer.

-

Prepare control wells:

-

Blank: 50 µL of Cell Lysis Buffer without lysate.

-

Positive Control: Add a known amount of purified active caspase-3.

-

Negative Control (Inhibitor): Pre-incubate a lysate sample with a caspase-3 inhibitor (e.g., 1 µL of Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.[8]

-

-

-

Reaction Initiation and Measurement:

-

Prepare a 2x substrate solution by diluting the Ac-DEVD-AFC stock in the 2x Reaction Buffer to a final concentration of 10 µM (or other desired concentration).

-

Add 50 µL of the 2x substrate solution to each well to initiate the reaction. The final substrate concentration will be 5 µM.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.[2] Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all experimental readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

To determine Km and Vmax, repeat the assay with varying concentrations of the Ac-DEVD-AFC substrate. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.

-

Matrix Metalloproteinase (MMP) Activity Assay with a FRET Peptide Substrate

This protocol outlines a general procedure for measuring the activity of MMPs, such as MMP-2 and MMP-7, using a FRET-based peptide substrate like Mca-PLGL-Dpa-AR-NH₂.

Materials:

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

MMP FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂, stock solution in DMSO)[9]

-

Activated MMP enzyme (e.g., MMP-2 or MMP-7)

-

Broad-spectrum MMP inhibitor (e.g., GM6001, for negative control)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm filters

Procedure:

-

Enzyme Activation:

-

If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).

-

Prepare a working solution of the activated MMP in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired amount of activated MMP enzyme to each well.

-

Include the following controls:

-

Blank: Assay Buffer only.

-

Substrate Control: Substrate in Assay Buffer without enzyme.

-

Negative Control (Inhibitor): Pre-incubate the activated MMP with an MMP inhibitor for 15-30 minutes before adding the substrate.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the MMP FRET substrate in Assay Buffer. The final concentration should be at or below the Km value for sensitive measurements.

-

Add the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an appropriate temperature (e.g., 37°C) for a desired period, taking readings every 1-5 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm for Mca-based substrates.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate control wells) from all readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For determination of Km and Vmax, perform the assay with a range of substrate concentrations and analyze the data using the Michaelis-Menten equation.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Fluorogenic substrates are instrumental in dissecting complex signaling pathways by allowing for the precise measurement of the activity of key enzymatic players. Below are diagrams of two critical signaling pathways frequently studied using these methods.

References

- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor [mdpi.com]

- 7. Real-time fluorogenic kinase assay using protein as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Measuring Proteasome Activity in Cell Lysates: An Application Note and Protocol Using MeOSuc-Gly-Leu-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins.[1][2][3] This process is essential for maintaining protein homeostasis and regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[3][4][5] The 26S proteasome, the central protease of this pathway, is a large multi-catalytic complex that recognizes and degrades polyubiquitinated proteins.[1][3][6] The catalytic core of the 26S proteasome is the 20S particle, which possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as PGPH).[7][8]

Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[2][9] Consequently, the proteasome has emerged as a significant therapeutic target. Monitoring the activity of the proteasome is crucial for understanding its physiological roles and for the development of novel therapeutic inhibitors.

This application note provides a detailed protocol for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate, MeOSuc-Gly-Leu-Phe-AMC. This assay is based on the cleavage of the peptide substrate by the proteasome, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[10] The resulting fluorescence can be measured using a fluorometer and is directly proportional to the proteasome's enzymatic activity.

Principle of the Assay

The assay utilizes a synthetic peptide, MeOSuc-Gly-Leu-Phe, conjugated to the fluorophore AMC. The proteasome's chymotrypsin-like activity specifically recognizes and cleaves the peptide bond after the phenylalanine residue. This cleavage event liberates free AMC, which is highly fluorescent, while the intact substrate is not. The rate of AMC release, measured as an increase in fluorescence over time, provides a quantitative measure of proteasome activity.

Data Presentation

The following tables summarize key quantitative parameters for the proteasome activity assay.

Table 1: Reagent and Substrate Concentrations

| Reagent/Substrate | Stock Concentration | Working Concentration | Notes |

| This compound | 10-50 mM in DMSO | 50-200 µM | Store stock solution at -20°C, protected from light.[11][12] The optimal working concentration may need to be determined empirically. |

| Cell Lysate | 2-5 mg/mL | 20-100 µg per well | The optimal amount of lysate should be determined to ensure the reaction is within the linear range.[13] |

| Proteasome Inhibitor (e.g., MG-132) | 10-20 mM in DMSO | 10-100 µM | Used as a negative control to differentiate proteasome-specific activity from that of other proteases.[8][13] |

| AMC Standard | 1 mM in DMSO | 0-100 pmol per well | Used to generate a standard curve for quantifying the amount of released AMC and thus, the proteasome activity.[8] |

Table 2: Typical Experimental Parameters

| Parameter | Value | Notes |

| Excitation Wavelength (Ex) | 350-380 nm | Optimal wavelengths may vary slightly depending on the fluorometer.[11][14][15] |

| Emission Wavelength (Em) | 440-460 nm | Optimal wavelengths may vary slightly depending on the fluorometer.[11][14][15] |

| Incubation Temperature | 37°C | Ensures optimal enzyme activity.[2][9] |

| Incubation Time | 30-60 minutes | The reaction should be monitored kinetically to ensure measurements are taken within the linear phase.[8] |

| Plate Type | Black, opaque 96-well plate | Minimizes background fluorescence and light scattering.[9] |

Experimental Protocols

A. Preparation of Cell Lysates

-

Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into PBS.

-

Cell Lysis:

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 40 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol).[13] Note: Do not use protease inhibitors in the lysis buffer as they may interfere with the assay.[8]

-

Lyse the cells by sonication on ice (e.g., three 15-second pulses with 2-minute intervals on ice).[13]

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[2][9]

-

Protein Quantification: Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[15]

B. Proteasome Activity Assay

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in assay buffer to generate concentrations ranging from 0 to 100 pmol per well.

-

Add 100 µL of each dilution to separate wells of a black 96-well plate.

-

-

Prepare Reactions:

-

In separate wells of the 96-well plate, prepare the following reactions in duplicate or triplicate:

-

Sample: Add a specific amount of cell lysate (e.g., 50 µL containing 20-100 µg of protein) to the well.

-

Negative Control (Inhibitor): Add the same amount of cell lysate and the proteasome inhibitor (e.g., MG-132 to a final concentration of 10-100 µM). Pre-incubate for at least 10 minutes at 37°C before adding the substrate.[11]

-

Blank: Add lysis buffer without cell lysate.

-

-

Adjust the volume of each well to 90 µL with assay buffer.

-

-

Initiate the Reaction:

-

Prepare a 2X working solution of the this compound substrate in assay buffer (e.g., 200 µM).

-

Add 10 µL of the 2X substrate solution to each well to initiate the reaction (final substrate concentration of 100 µM).

-

-

Measure Fluorescence:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence kinetically over 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8]

-

C. Data Analysis

-

Calculate Proteasome-Specific Activity:

-

Determine the Rate of Reaction:

-

Plot the proteasome-specific fluorescence against time.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the curve (slope).

-

-

Quantify Proteasome Activity:

-

Plot the fluorescence values of the AMC standards against the corresponding concentrations to generate a standard curve.

-

Use the standard curve to convert the V₀ (in fluorescence units per minute) to the amount of AMC released per minute (e.g., in pmol/min).

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

-

Visualizations

Caption: Experimental workflow for measuring proteasome activity.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. Proteasome Assay in Cell Lysates [bio-protocol.org]

- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 4. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]